Adenosine Deaminase Substrate Activity: Functional Switch from SAH Hydrolase Inhibition
Unlike the parent carbocyclic nucleoside neplanocin A, which acts as a potent irreversible inhibitor of SAH hydrolase (Ki = 8.39 nM) and is not processed by adenosine deaminase, 9-(trans-4-hydroxy-2-buten-1-yl)adenine (2a) is a confirmed substrate for adenosine deaminase . This functional reversal—from enzyme inhibitor to enzyme substrate—is a direct consequence of the acyclic trans-butenyl side chain replacing the rigid cyclopentene ring of neplanocin A .
| Evidence Dimension | Adenosine deaminase substrate activity |
|---|---|
| Target Compound Data | Substrate (qualitative; deamination observed) |
| Comparator Or Baseline | Neplanocin A: not a substrate; irreversible SAH hydrolase inhibitor (Ki = 8.39 nM) |
| Quantified Difference | Functional switch from inhibitor to substrate; quantitative Km not reported |
| Conditions | Calf intestinal adenosine deaminase assay (1987 study) |
Why This Matters
This functional distinction defines the compound's unique utility as a negative control or substrate probe in adenosine deaminase enzymology, a role that neplanocin A cannot fulfill.
- [1] Phadtare, S.; Zemlicka, J. Synthesis and biological properties of 9-(trans-4-hydroxy-2-buten-1-yl)adenine and guanine: open-chain analogues of neplanocin A. J. Med. Chem. 1987, 30 (2), 437–440. View Source
